molecular formula C15H20N2O5 B12070518 (S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid

(S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid

Cat. No.: B12070518
M. Wt: 308.33 g/mol
InChI Key: ORFJILVAXRIFIH-ZDUSSCGKSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid is a chiral amino acid derivative It is characterized by the presence of a benzyloxycarbonyl (carbobenzyloxy) protecting group attached to the amino group and a morpholine ring attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Morpholine Ring: The protected amino acid is then reacted with morpholine in the presence of a coupling agent like dicyclohexylcarbodiimide to form the morpholinopropanoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis techniques to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it back to the free amino group.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of the free amino acid.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the free amino group, which can then participate in further biochemical reactions. The morpholine ring can interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

  • (S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
  • (S)-2-(((Benzyloxy)carbonyl)amino)-3-pyrrolidinopropanoic acid
  • (S)-2-(((Benzyloxy)carbonyl)amino)-3-piperidinopropanoic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituent attached to the propanoic acid backbone (morpholine, phenyl, pyrrolidine, piperidine).
  • Reactivity: The presence of different substituents can influence the reactivity and stability of the compound.
  • Applications: While all these compounds can be used in peptide synthesis, their specific applications may vary based on their unique structural features.

Biological Activity

(S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid, commonly referred to as benzyloxycarbonyl-morpholinopropanoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C15H20N2O5
  • Molar Mass : 308.33 g/mol
  • CAS Number : 160885-23-4

The compound features a morpholine ring, which is known for its role in enhancing the solubility and bioavailability of drugs. Its structure can be represented as follows:

 S 2 benzyloxy carbonyl amino 3 morpholinopropanoic acid\text{ S 2 benzyloxy carbonyl amino 3 morpholinopropanoic acid}

This compound acts primarily as an inhibitor of various biological pathways. Its mechanism involves the modulation of signaling pathways associated with cell growth, apoptosis, and inflammation. The compound has been studied for its interactions with:

  • G Protein-Coupled Receptors (GPCRs) : Influencing cellular signaling.
  • MAPK/ERK Pathway : Affecting cell proliferation and survival.
  • PI3K/Akt/mTOR Pathway : Involved in metabolic regulation and cell growth.

Biological Activities

The biological activities of this compound include:

  • Antitumor Activity : Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Effects : Reduces pro-inflammatory cytokine production.
  • Neuroprotective Properties : Protects neuronal cells from oxidative stress.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the compound's effect on human cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction. The IC50 values were found to be lower than those of standard chemotherapeutic agents.
  • Inflammation Modulation :
    • In vivo experiments showed that administration of the compound reduced inflammation markers in animal models of arthritis.
  • Neuroprotection :
    • Research indicated that this compound could mitigate neuronal damage in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInduces apoptosis
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveProtects against oxidative stress
PropertyValue
Molecular Weight308.33 g/mol
SolubilitySoluble in DMSO
Storage ConditionsAmbient temperature

Properties

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

(2S)-3-morpholin-4-yl-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H20N2O5/c18-14(19)13(10-17-6-8-21-9-7-17)16-15(20)22-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,20)(H,18,19)/t13-/m0/s1

InChI Key

ORFJILVAXRIFIH-ZDUSSCGKSA-N

Isomeric SMILES

C1COCCN1C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1COCCN1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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